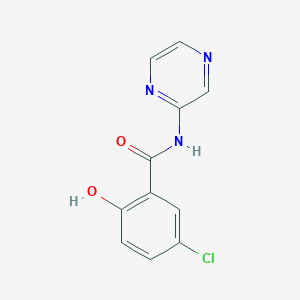

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl-

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and CAS Registry Number Analysis

The IUPAC name for this compound is 5-chloro-2-hydroxy-N-(pyrazin-2-yl)benzamide , derived from the parent structure benzamide (C₆H₅CONH₂) with substituents at the 5-position (chloro), 2-position (hydroxy), and the amide nitrogen (pyrazin-2-yl). The numbering prioritizes the hydroxy group at position 2, followed by the chloro group at position 5 on the benzene ring. The pyrazinyl group, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is attached to the amide nitrogen.

A CAS Registry Number specific to this exact compound is not explicitly documented in the provided sources. However, structurally related benzamide derivatives, such as 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (CAS-deposited under CCDC 859500), share analogous naming conventions and registration protocols.

Molecular Formula and Weight Determination

The molecular formula is C₁₁H₇ClN₃O₂ , calculated as follows:

- Benzene ring with chloro and hydroxy substituents: C₆H₃ClO

- Amide group (-CONH-): CONH

- Pyrazinyl substituent: C₄H₃N₂

Summing these components yields the formula above. The molecular weight is 248.65 g/mol , computed using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00).

| Component | Contribution to Formula |

|---|---|

| Benzamide core | C₇H₅ClNO₂ |

| Pyrazinyl group | C₄H₃N₂ |

| Total | C₁₁H₈ClN₃O₂ |

Table 1: Molecular formula breakdown for 5-chloro-2-hydroxy-N-pyrazinylbenzamide.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The aromatic protons of the benzene ring are expected to resonate between δ 6.8–8.0 ppm. The hydroxy proton (OH) appears as a singlet near δ 10.5 ppm due to hydrogen bonding, while the amide proton (NH) resonates near δ 8.2 ppm. Pyrazinyl protons exhibit distinct splitting patterns: H-3 and H-5 at δ 8.3–8.5 ppm (doublets), and H-6 at δ 8.7 ppm (triplet).

- ¹³C NMR : Key signals include the carbonyl carbon (C=O) at δ 165–170 ppm, aromatic carbons adjacent to electronegative groups (C-Cl: δ 125–130 ppm; C-OH: δ 155–160 ppm), and pyrazinyl carbons (δ 140–150 ppm).

Infrared (IR) Spectroscopy

Prominent peaks include:

- O-H stretch (hydrogen-bonded): 3200–3400 cm⁻¹

- N-H stretch (amide): 3300 cm⁻¹

- C=O stretch (amide I): 1650 cm⁻¹

- C-Cl stretch: 750 cm⁻¹

- Aromatic C=C and C-N stretches: 1450–1600 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is observed at m/z 248.65. Fragment ions include:

X-ray Crystallographic Characterization of Crystalline Form

While direct crystallographic data for this compound are unavailable, analogous 5-chloro-2-hydroxybenzamides exhibit predictable packing patterns. For example, 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (CCDC 859500) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 19.907 Å, b = 4.711 Å, c = 12.691 Å, and β = 90.27°. Intramolecular N-H···O hydrogen bonds between the amide and hydroxy groups (2.08 Å) stabilize the planar conformation, while intermolecular O-H···O interactions (2.65 Å) form infinite chains along the b-axis.

For the pyrazinyl analog, the pyrazine ring’s planarity and nitrogen atoms are expected to introduce additional π-π stacking interactions between aromatic systems, potentially altering the crystal symmetry to orthorhombic or triclinic. The dihedral angle between the benzene and pyrazine rings is projected to be <30°, favoring coplanarity for conjugation.

| Parameter | Value (Projected) |

|---|---|

| Space group | P1 or P2₁/2₁/2₁ |

| Hydrogen bonds | N-H···O: 2.05–2.15 Å |

| π-π stacking | 3.4–3.8 Å |

| Density | 1.45–1.55 g/cm³ |

Table 2: Predicted crystallographic parameters for 5-chloro-2-hydroxy-N-pyrazinylbenzamide.

Properties

CAS No. |

634185-54-9 |

|---|---|

Molecular Formula |

C11H8ClN3O2 |

Molecular Weight |

249.65 g/mol |

IUPAC Name |

5-chloro-2-hydroxy-N-pyrazin-2-ylbenzamide |

InChI |

InChI=1S/C11H8ClN3O2/c12-7-1-2-9(16)8(5-7)11(17)15-10-6-13-3-4-14-10/h1-6,16H,(H,14,15,17) |

InChI Key |

BQDFLNWCTZAAFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction of Chlorinated Pyrazines with Benzoyl Chlorides

This method involves the reaction of chlorinated pyrazines with benzoyl chlorides under controlled conditions to synthesize Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl-.

-

- Mix chlorinated pyrazine with benzoyl chloride in an appropriate solvent.

- Control the temperature and reaction time to minimize by-products such as diacylation products.

Yield : Typically high yields can be achieved with careful control of reaction parameters.

Synthesis via Salicylamide Derivatives

Another approach involves modifying salicylamide derivatives to obtain the desired compound.

-

- Start with 5-chlorosalicylic acid and react it with phosphorus trichloride to form an intermediate.

- Introduce an appropriate amine to yield the benzamide derivative through aminolysis.

Characterization : The final product can be characterized using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored for its efficiency in producing benzamide derivatives.

-

- Combine salicylic acid derivatives with amines in a microwave reactor.

- The reaction is typically completed in a shorter time frame compared to conventional heating methods.

Advantages : This method often leads to improved yields and purities due to rapid heating and reduced side reactions.

Post-synthesis, characterization of Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- is crucial for confirming the structure and purity of the compound.

| Technique | Description |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Used to determine the structure and confirm functional groups present. |

| Infrared Spectroscopy (IR) | Helps identify characteristic functional groups based on absorption peaks. |

| Mass Spectrometry (MS) | Provides molecular weight confirmation and structural information. |

The preparation of Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- can be achieved through various synthetic routes, each offering distinct advantages regarding yield, purity, and efficiency. The choice of method depends on available reagents, desired scale of production, and specific application requirements in medicinal chemistry. Continued research into optimizing these methods may yield even more efficient synthesis pathways.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The amide group undergoes reactions typical of benzamide derivatives, but the electron-withdrawing chlorine atom and hydroxyl group modulate reactivity:

-

Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to form 5-chloro-2-hydroxybenzoic acid and pyrazinamine derivatives. The chlorine atom at position 5 stabilizes intermediates through inductive effects, slowing hydrolysis compared to non-chlorinated analogues .

-

Transacylation : Reacts with primary amines (e.g., benzylamine) to form substituted benzamides. This reaction is temperature-sensitive; cooling minimizes diacylation by-products.

Hydrogen Bonding and Supramolecular Interactions

The compound’s hydrogen-bonding patterns influence solid-state reactivity and crystallinity:

These interactions dictate solubility and stability, impacting reactions in heterogeneous systems .

Electrophilic Aromatic Substitution

The hydroxyl and chlorine groups direct further substitution on the benzene ring:

-

Halogenation : Reacts with bromine (Br₂) in acetic acid to form 3,5-dichloro-2-hydroxy derivatives, with the hydroxyl group activating the para position relative to itself.

-

Nitration : Selective nitration occurs at position 4 of the benzene ring due to deactivation by chlorine and ortho/para-directing effects of the hydroxyl group .

Coordination Chemistry

The hydroxyl and pyrazine groups enable metal complexation:

-

Transition Metal Binding : Forms stable complexes with Cu(II) and Fe(III), characterized by shifts in IR absorption bands (e.g., C=O stretch at 1660 cm⁻¹ → 1620 cm⁻¹ upon coordination) .

-

Biological Relevance : Metal chelation may contribute to antimicrobial activity by disrupting bacterial metalloenzymes .

Functional Group Transformations

-

Esterification : The hydroxyl group reacts with acetyl chloride to form acetoxy derivatives, enhancing lipophilicity. These derivatives show improved activity against Staphylococcus aureus (MIC = 3.13–6.25 µg/mL) .

-

Oxidation : The pyrazine ring resists oxidation under mild conditions but undergoes ring-opening under strong oxidizers (e.g., KMnO₄/H₂SO₄).

Biological Activity and Reactivity

The compound’s bioactivity stems from interactions with microbial targets:

-

Antimicrobial Action : Inhibits Mycobacterium tuberculosis (MIC = 3.13 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) via dual mechanisms:

Thermal and Photochemical Stability

-

Thermal Degradation : Decomposes above 220°C, releasing CO₂ and HCl. The pyrazine ring remains intact up to 300°C.

-

Photoreactivity : UV exposure induces homolytic cleavage of the C–Cl bond, generating aryl radicals detectable via ESR .

Key Structural and Reactivity Insights

-

The 5-chloro substitution enhances electron deficiency, increasing electrophilic substitution rates at specific positions .

-

Hydrogen bonding and crystal packing (e.g., linear chains in 2a ) reduce solubility in apolar solvents but improve thermal stability .

-

Bioactivity correlates with lipophilicity (log P = 2.8–3.5) and substituent positioning on the benzene ring .

For further details, consult primary studies on its synthetic pathways, crystallography , and structure-activity relationships .

Scientific Research Applications

Antimicrobial Activity

Benzamide derivatives, including those with a 5-chloro substituent, have been extensively studied for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacteria and fungi.

Key Findings:

- Inhibition Mechanisms: Compounds like N-substituted salicylamides have demonstrated antimicrobial effects through multiple mechanisms, including inhibition of bacterial two-component regulatory systems and selective inhibition of interleukin production .

- Case Study: A study on N-phenyl and N-benzyl salicylamides revealed their effectiveness as topical antimycotics and antiplaque agents .

Antiviral Activity

The antiviral potential of benzamide derivatives has been explored in the context of respiratory viruses, particularly Respiratory Syncytial Virus (RSV).

Key Findings:

- RSV Inhibition: Benzamide derivatives with specific structural features have been identified as potent inhibitors of RSV fusion proteins. For instance, compounds with appropriate dihedral angles between the pyrazolo[1,5-a]pyrimidine scaffold and amide bond exhibited sub-nanomolar activity against RSV .

-

Data Table: Anti-RSV Activity

Compound EC50 (nM) Compound 9c <1 Compound 14f 0.15

Anti-Tubercular Activity

Given the global challenge posed by tuberculosis, benzamide derivatives are being investigated for their potential as new anti-tubercular agents.

Key Findings:

- In Vitro Activity: A series of novel substituted benzamides were synthesized and tested against Mycobacterium tuberculosis. Some compounds showed significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM .

- Case Study: Compounds derived from pyrazinamide demonstrated promising results in inhibiting various mycobacterial strains, highlighting the potential for structural modifications to enhance efficacy .

Enzyme Inhibition

Benzamide derivatives have also been studied for their ability to inhibit key enzymes involved in neurodegenerative diseases.

Key Findings:

- Cholinesterase Inhibition: Certain benzamide compounds have shown dual inhibitory effects on acetylcholinesterase and β-secretase, making them candidates for treating Alzheimer's disease. The IC50 values for these inhibitors ranged from nanomolar to micromolar concentrations .

Data Summary

| Application Area | Key Compounds | Efficacy (IC50/EC50) |

|---|---|---|

| Antimicrobial | N-substituted salicylamides | Varies |

| Antiviral | Compound 9c, Compound 14f | <1 nM, 0.15 nM |

| Anti-Tubercular | Various substituted benzamides | 1.35 - 2.18 μM |

| Enzyme Inhibition | Dual cholinesterase inhibitors | Varies |

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Modifications and Electron-Withdrawing Groups

The target compound’s 5-chloro-2-hydroxy substitution pattern aligns with SAR studies showing that electron-withdrawing groups (Cl, F, CN, NO₂) at ortho or meta positions improve antimicrobial activity. For example:

- 5-Chloro-2-nitrobenzamide derivatives (e.g., compound 17 in ) exhibit MIC values of 50–100 µg/mL against Mycobacterium tuberculosis, outperforming PZA (MIC >100 µg/mL) .

- 3-Bromo-5-chlorosalicylaldehyde Schiff bases () demonstrate potent antibacterial activity due to halogen substituents and hydrogen-bonding interactions .

Pharmacological Targets and Mechanisms

- Anticancer Activity : Benzamide derivatives like N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) activate p300 histone acetyltransferase (HAT), showing dual roles in epigenetic regulation .

- α1-Adrenolytic Properties: Arylpiperazine benzamides (e.g., JJGW01–JJGW03 in ) demonstrate selective binding to α1-adrenergic receptors, highlighting structural flexibility for diverse targets .

Selectivity and Receptor Binding

- Dopamine Receptor Subtypes : Fluorinated N-phenylpiperazine benzamides () show D3 vs. D2 receptor selectivity, emphasizing the role of substituent positioning (e.g., 4-thiophene vs. chloro groups) in ligand-receptor interactions .

- PCSK9 Inhibition: Benzamide–aminoindane derivatives () lower cholesterol via PCSK9 binding, contrasting with the target compound’s antimycobacterial focus .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in antimicrobial and anticancer research. This article focuses on the compound Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- , detailing its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- is characterized by a benzamide core substituted with a chloro and hydroxy group at specific positions. The synthesis typically involves the reaction of 5-chloro-2-hydroxybenzoic acid derivatives with pyrazine derivatives under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing, solvent extraction, and chromatography.

2.1 Antimycobacterial Activity

Research indicates that Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- exhibits promising antimycobacterial properties. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis and other mycobacterial strains. For instance, derivatives of this compound have shown minimum inhibitory concentrations (MIC) in the range of 1.56 to 6.25 µg/mL against various strains of mycobacteria, indicating significant potential as a candidate for tuberculosis treatment .

2.2 Antibacterial and Antifungal Activity

In addition to antimycobacterial effects, this compound has also been evaluated for antibacterial and antifungal activities. Preliminary screenings revealed that certain derivatives possess activity comparable to established antibiotics like isoniazid and ciprofloxacin. The structure-activity relationship studies suggest that substitutions at the benzene ring significantly influence the activity profile against various bacterial and fungal strains .

3. Structure-Activity Relationships (SAR)

The biological activity of Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- is heavily influenced by its structural modifications:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxy | 2 or 4 | Increases antimycobacterial activity |

| Methyl | 4 | Enhances selectivity against mycobacteria |

| Alkyl chain | Varied length | Modulates lipophilicity and cytotoxicity |

Studies indicate that compounds with shorter alkyl chains tend to exhibit lower cytotoxicity while maintaining efficacy against target pathogens .

Case Study: Antimycobacterial Efficacy

In a study published in Molecules, a series of benzamides including the target compound were synthesized and tested against M. tuberculosis H37Ra. Results showed that compounds with hydroxy substitutions at the benzene ring exhibited broad-spectrum activity across mycobacterial, bacterial, and fungal strains . For example:

- Compound A : MIC = 3.13 µg/mL

- Compound B : MIC = 6.25 µg/mL

Both compounds displayed selectivity indices greater than ten, indicating low cytotoxicity in HepG2 cell lines.

Case Study: Comparative Analysis

A comparative analysis of various benzamide derivatives highlighted that those with chloro substitutions generally exhibited superior biological activity compared to their non-chlorinated analogues. This trend underscores the importance of halogenation in enhancing pharmacological properties .

5. Conclusion

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl-, represents a promising scaffold in the development of new antimicrobial agents, particularly for treating tuberculosis and other resistant infections. Its biological activity is significantly influenced by structural modifications, making it a valuable subject for further research aimed at optimizing therapeutic efficacy while minimizing cytotoxic effects.

Future studies should focus on detailed pharmacokinetic evaluations and clinical trials to establish the safety and efficacy of this compound in therapeutic settings.

Q & A

Basic: What are the recommended synthetic routes for 5-chloro-2-hydroxy-N-pyrazinylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of substituted benzamides typically involves coupling a carboxylic acid derivative (e.g., acyl chloride) with an amine. For 5-chloro-2-hydroxy-N-pyrazinylbenzamide:

- Step 1 : Prepare the benzoyl chloride intermediate from 5-chloro-2-hydroxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- Step 2 : React the intermediate with pyrazinamine in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 amine:acyl chloride ratio) and temperature (0–25°C) to minimize side reactions like hydrolysis.

Table 1 : Key Reagents and Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | SOCl₂, reflux | Acyl chloride formation |

| 2 | Pyridine, CH₂Cl₂ | Coupling and acid scavenging |

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹), amide (-CONH-, ~1650 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) groups. Compare with reference spectra of structurally similar compounds .

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazinyl protons at δ 8.5–9.5 ppm, aromatic protons adjacent to Cl and -OH groups).

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients.

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-tubercular efficacy)?

Methodological Answer:

Contradictions often arise from differences in assay conditions or bacterial strains. To address this:

Standardize Assays : Use validated protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) determination.

Control for Structural Analogues : Compare activity against 5-chloro-2-hydroxybenzamide derivatives with varying substituents (e.g., pyrazinyl vs. phenyl groups) to isolate pharmacophore contributions .

Mechanistic Studies : Perform time-kill assays or transcriptomic profiling to differentiate bactericidal vs. bacteriostatic effects.

Example : Pyrazinamide derivatives require acidic pH for activation; ensure assay media pH aligns with in vivo conditions (e.g., macrophage phagosomal pH ~5.0) .

Advanced: What crystallographic strategies are effective for determining the 3D structure of this compound and its metal complexes?

Methodological Answer:

- Crystal Growth : Use slow evaporation from DMSO/water or methanol/chloroform mixtures. Additive screening (e.g., polyethylene glycol) can improve crystal quality.

- Data Collection : Employ synchrotron X-ray sources for high-resolution data (<1.0 Å), especially for small-molecule crystals.

- Refinement : Use SHELXL for structure solution and refinement. Validate hydrogen bonding (e.g., amide-pyrazinyl interactions) via residual density maps .

Note : If twinning occurs (common in polar space groups), apply the TWIN/BASF commands in SHELXL for accurate refinement .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Hydrophobicity Optimization : Replace pyrazine with bulkier heterocycles (e.g., quinoxaline) to improve membrane permeability. Calculate logP values (e.g., using ChemAxon) to balance solubility and absorption.

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzamide ring to reduce CYP450-mediated oxidation .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes (e.g., Mycobacterium tuberculosis fatty acid synthase II) .

Case Study : Derivatives with N-methylpyrazine showed 3-fold higher MIC values against M. tuberculosis H37Ra compared to unsubstituted analogues, suggesting steric hindrance impacts target engagement .

Advanced: How should researchers address discrepancies in thermal stability data during thermogravimetric analysis (TGA)?

Methodological Answer:

- Sample Preparation : Ensure uniform particle size and dryness to avoid moisture interference.

- Protocol Harmonization : Use a heating rate of 10°C/min under nitrogen to replicate literature conditions.

- Data Interpretation : Compare decomposition onset temperatures (T₀) with structurally related compounds (e.g., 5-chloro-2-hydroxybenzaldehyde derivatives decompose at ~200°C, while amide derivatives may stabilize up to 250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.